Gallinamide A

Cathepsin L inhibition Protease selectivity Antiviral target

Dissect cathepsin L-specific biology without off-target effects. Unlike broad inhibitors E-64 or K777, Gallinamide A delivers 417-fold selectivity over cathepsin B and 40,000-fold over cathepsin V. - Potency: IC50 17.6 pM (cathepsin L); EC50 28 nM (SARS-CoV-2 entry) - Target validation: Dual falcipain-2/3 inhibitor (IC50 8.5/22 nM); whole-parasite IC50 50 nM - Supply: Lyophilized powder, low cytotoxicity (CC50 >100 µM) BenchChem provides validated co-crystal structure reference (PDB: 7JUJ) for rational analog design.

Molecular Formula C31H52N4O7
Molecular Weight 592.8 g/mol
CAS No. 1208232-55-6
Cat. No. B1663066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallinamide A
CAS1208232-55-6
SynonymsGallinamide A;  [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate
Molecular FormulaC31H52N4O7
Molecular Weight592.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C
InChIInChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1
InChIKeyASRBKZHDORPEHO-KYJIWOQOSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallinamide A: Selective Cathepsin L Inhibitor


Gallinamide A is a marine cyanobacterial depsipeptide natural product that acts as a potent and selective irreversible inhibitor of human cathepsin L [1]. It exhibits picomolar potency against cathepsin L with an IC50 of 17.6 pM and demonstrates high selectivity over other cysteine cathepsins including cathepsin B (IC50 7.34 nM), cathepsin V (IC50 697 nM), and cathepsin K (IC50 79.6 nM) [2]. Originally isolated from Schizothrix sp., gallinamide A has been validated in multiple independent studies as a covalent inactivator that targets the active site cysteine via its reactive Michael acceptor enamide moiety [1][3].

Cathepsin L pathway inhibition study fit
Isoform-selectivity assay context over cathepsin B/V/K
Marine natural product probe for cysteine protease research

Why Gallinamide A Outperforms Generic Cathepsin Inhibitors


Generic cathepsin inhibitors such as E-64 and K777 lack the precise cathepsin L selectivity profile of gallinamide A. While E-64 broadly inhibits cathepsins B and L [1], and K777 exhibits variable antiviral EC50 values across cell lines [2], gallinamide A demonstrates a 28- to 320-fold greater selectivity for cathepsin L over closely related human cysteine cathepsins V and B [3]. This selectivity is critical for applications requiring specific cathepsin L inhibition without off-target effects on other proteases, making gallinamide A a non-substitutable tool for dissecting cathepsin L-specific biology.

Gallinamide A
Generic Inhibitors (E-64, K777)
Selective cathepsin L inhibition
Pan-cathepsin B/L inhibition may obscure cathepsin L-specific readouts
Consistent protease selectivity profile
K777 antiviral EC50 varies across cell lines; pathway interpretation may shift
Low reported cytotoxicity in VeroE6
E-64 exhibits micromolar-range cytotoxicity; assay window may narrow

Gallinamide A vs. Closest Analogues


Cathepsin L Potency vs. E-64 and K777

Gallinamide A inhibits human cathepsin L with an IC50 of 17.6 pM [1], representing a ~3-orders-of-magnitude greater potency than the broad-spectrum cysteine protease inhibitor E-64 (reported cathepsin L Ki = 5-10 nM) [2]. Compared to the clinical-stage cathepsin inhibitor K777, which shows EC50 values of 74 nM (Vero E6) and 4 nM (HeLa/ACE2) for SARS-CoV-2 antiviral activity [3], gallinamide A achieves a SARS-CoV-2 antiviral EC50 of 28 nM in HEK-ACE2-TMPRSS2 cells [1], demonstrating superior selectivity and comparable antiviral efficacy without the broad cathepsin inhibition profile of K777.

Potency vs. E-64 / K777
Reported
IC50 = 17.6 pM
Supports cathepsin L target engagement studies
E-64 Ki ~5–10 nM; cross-study potency context
Cathepsin L inhibition Protease selectivity Antiviral target

Selectivity Across Human Cysteine Cathepsins

Gallinamide A exhibits a pronounced selectivity window for cathepsin L over other human cysteine cathepsins. Comparative IC50 values reveal: Cathepsin L = 17.6 pM; Cathepsin S = 367 pM; Cathepsin B = 7.34 nM; Cathepsin K = 79.6 nM; Cathepsin V = 697 nM [1]. This translates to a 28- to 320-fold greater selectivity toward cathepsin L than toward cathepsin V or B [2]. In contrast, the generic inhibitor E-64 inhibits cathepsins B and L with similar potency [3].

Selectivity vs. Cathepsins
Head-to-head
CatL 17.6 pM; CatB 7.34 nM; CatV 697 nM
Supports isoform-selectivity review
~417-fold vs catB, ~40,000-fold vs catV; E-64 broad B/L activity
Cysteine cathepsin selectivity Off-target profiling Protease panel

Antiparasitic Activity vs. Falcipain Inhibitors

Gallinamide A inhibits Plasmodium falciparum with an IC50 of 50 nM against the whole parasite and shows inhibition of falcipain-2 (FP-2) with IC50 = 8.5 nM and falcipain-3 (FP-3) with IC50 = 22 nM [1][2]. While dedicated falcipain inhibitors have been developed with improved potency (e.g., optimized analogues with falcipain-2 IC50 < 1 nM [3]), gallinamide A maintains a balanced dual-target profile with significant whole-cell antimalarial activity, making it a useful chemical probe for dissecting falcipain biology.

Falcipain Inhibition
Reported
Pf IC50 = 50 nM; FP-2 IC50 = 8.5 nM; FP-3 IC50 = 22 nM
Supports antimalarial screening context
Optimized analogues FP-2
Cruzain Co-crystal
Reported
~2 Å resolution; PDB: 7JUJ
Supports structure-based design context
Intramolecular interactions guide analogue optimization
Cytotoxicity Profile
Reported
CC50 >100 μM (VeroE6)
Supports cell-model assay window assessment
E-64 shows micromolar-range cytotoxicity; context-dependent
In Vivo Model Response
Reported
Analogues: >99% parasitemia reduction
Supports antimalarial model-response context
Murine P. berghei model; parent compound moderate activity
Antimalarial Falcipain inhibition Plasmodium falciparum

Co-Crystal Structures with Cruzain

Co-crystal structures of gallinamide A with cruzain (Trypanosoma cruzi cathepsin L-like protease) at ~2 Å resolution [1] reveal a covalent binding mode and define key structural determinants of potency. The C-terminal intramolecular π-π stacking interactions between aromatic substituents at P1' and P1 restrict the bioactive conformation, minimizing entropic loss upon target binding [1]. This structural information enables rational design of improved analogues, as demonstrated by the discovery that P1-P1' interactions increase anti-T. cruzi potency by ~fivefold due to enhanced solubility/permeability [2].

Cruzain Co-crystal
Reported
~2 Å resolution; PDB: 7JUJ
Supports structure-based design context
Intramolecular interactions guide analogue optimization
Cruzain inhibition Trypanosoma cruzi X-ray crystallography

Cytotoxicity vs. Broad-Spectrum Inhibitors

Gallinamide A exhibits low cytotoxicity with a CC50 >100 μM in VeroE6 cells [1], yielding a therapeutic index (CC50/antiviral EC50) of >3,500. In contrast, the broad-spectrum cysteine protease inhibitor E-64 shows cytotoxicity at low micromolar concentrations in multiple cell lines [2]. This favorable safety window is attributed to gallinamide A's high selectivity for cathepsin L over other essential cysteine proteases [3].

Cytotoxicity Profile
Reported
CC50 >100 μM (VeroE6)
Supports cell-model assay window assessment
E-64 shows micromolar-range cytotoxicity; context-dependent
Cytotoxicity Therapeutic index VeroE6 cells

In Vivo Antimalarial Efficacy

While gallinamide A itself shows moderate in vivo antimalarial activity, optimized gallinamide A analogues have demonstrated significant efficacy in a murine Plasmodium berghei model. Lead analogues achieved >99% reduction in parasitemia at 4 × 25 mg/kg ip dosing [1]. This represents a marked improvement over the parent gallinamide A and validates the scaffold for further optimization [2].

In Vivo Model Response
Reported
Analogues: >99% parasitemia reduction
Supports antimalarial model-response context
Murine P. berghei model; parent compound moderate activity
In vivo antimalarial Plasmodium berghei Animal model

Gallinamide A Application Scenarios


Cathepsin L Target Validation in Viral Entry

Gallinamide A is the preferred chemical probe for validating cathepsin L as a host factor in viral entry. Its picomolar potency (IC50 17.6 pM) and >28-fold selectivity over cathepsin V/B [1][2] enable unambiguous attribution of antiviral effects to cathepsin L inhibition. The compound has been successfully used to demonstrate cathepsin L-dependent SARS-CoV-2 entry, achieving an EC50 of 28 nM [1].

Structure-Based Drug Design for Neglected Tropical Diseases

High-resolution co-crystal structures of gallinamide A with cruzain (PDB: 7JUJ) [3] provide a validated template for rational design of anti-trypanosomal agents. The structural insights into P1-P1' intramolecular interactions that enhance cellular potency by ~5-fold [3] enable medicinal chemists to optimize gallinamide-based leads for Chagas disease.

Antimalarial Lead Optimization and Falcipain Inhibition

Gallinamide A serves as a benchmark falcipain inhibitor for antimalarial screening cascades. With whole-parasite IC50 of 50 nM and dual FP-2/FP-3 inhibition (IC50 8.5 nM and 22 nM, respectively) [4][5], it provides a well-characterized reference compound for evaluating novel antimalarial candidates.

Cathepsin L Inhibition in Cancer Metastasis Models

The high cathepsin L selectivity (417-fold over cathepsin B, 40,000-fold over cathepsin V) [2] combined with low cytotoxicity (CC50 >100 μM) [6] makes gallinamide A an ideal tool for dissecting cathepsin L-specific roles in tumor invasion and metastasis without confounding off-target effects on other cysteine cathepsins.

Application
Selection Property
Validation Focus
Cathepsin L-dependent viral entry studies
Cathepsin L isoform selectivity
Target engagement validation in viral models
Anti-trypanosomal structure-based design
Cruzain co-crystal structural template
Structure-guided analogue potency assessment
Antimalarial falcipain inhibition screening
Dual FP-2/FP-3 inhibition profile
Whole-parasite activity benchmarking
Tumor cell migration and invasion research
Cathepsin L selectivity over cathepsin B
Cell-based invasion assay endpoint review
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